9H-Tribenzo[a,c,e][7]annulen-9-one
Description
9H-Tribenzo[a,c,e][7]annulen-9-one is a polycyclic aromatic hydrocarbon (PAH) featuring a seven-membered annulene ring fused with three benzene rings. Its molecular formula is C₁₉H₁₂O, with a molecular weight of 256.30 g/mol . The compound’s unique structure imparts distinct electronic and steric properties, making it a subject of interest in asymmetric catalysis and materials science. Key synthetic routes involve palladium-catalyzed carbene coupling and functionalization at specific positions (e.g., 1,4-positions) to modulate reactivity and stereoelectronic effects .
Properties
IUPAC Name |
tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJROVMTUTAVKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Tribenzoa,c,eannulen-9-one typically involves the palladium-catalyzed coupling of hydrazone derivatives of the compound with benzyl bromides. The key step in this process is the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This method allows for the efficient and enantioselective synthesis of inherently chiral tribenzoannulene derivatives under mild conditions.
Industrial Production Methods: While specific industrial production methods for 9H-Tribenzoa,c,eannulen-9-one are not extensively documented, the synthetic route involving palladium-catalyzed coupling is scalable and can be adapted for larger-scale production. The use of palladium catalysts and hydrazone derivatives ensures high yields and enantioselectivity, making it a viable method for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9H-Tribenzoa,c,eannulen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly involving halogens, can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
9H-Tribenzo[a,c,e]cyclohepten-9-one, also known as 9H-Tribenzo [A, C, E] Annulen-9-One, is a versatile compound with a variety of applications in chemical synthesis .
Scientific Research Applications
General Use:
- 9H-Tribenzo [A, C, E] Annulen-9-One plays a crucial role in the development of various organic reactions and transformations because of its unique structural properties and reactivity .
- It is particularly valued for its ability to act as a potent dienophile in Diels-Alder reactions, facilitating the formation of highly complex molecular structures .
- It serves as a valuable building block in the construction of important heterocyclic compounds, enabling the creation of novel molecules with diverse biological and pharmaceutical applications .
- Its reactivity and compatibility with a wide range of functional groups make it a valuable tool for chemists seeking to design and synthesize new materials with tailored properties and enhanced functionalities .
- The unique tricyclic structure of 9H-Tribenzo[a,c,e]annulen-9-one imparts distinctive electronic and optical properties, making it valuable in organic electronics and material science .
Asymmetric Synthesis:
- Researchers have achieved the enantioselective synthesis of various inherently chiral tribenzo[a,c,e]annulene derivatives by reacting palladium-catalyzed heptagonal oxime derivatives with bromo(chloro)benzyl .
- A chiral phosphine ligand derived from one of the inherently chiral products exhibited excellent catalytic performance in asymmetric Tsuji-Trost reactions and 1,4-addition reactions .
- Inherently chiral tribenzoannulene derivatives are outstanding scaffolds for designing new chiral ligands and catalysts .
Synthesis of Benzotropones:
- 4,5-Benzotropone can be synthesized through the oxidation of 7 H-benzoannulene with selenium dioxide .
- The selenium dioxide oxidation of 5 H-benzoannulene furnishes 4,5-benzotropone, as well as 2,3-benzotropone .
- Reactions of 7 H-benzoannulene with CrO3 and SeO2 as oxidation reagents provided 4,5-benzotropone in addition to a few benzotroponoid compounds .
- 4,5-benzotropone can be obtained via an acid-catalyzed bridge cleavage reaction of 7-chloro-6,9-dihydro-5 H-5,9-epoxybenzoannulene .
Mechanism of Action
The mechanism of action of 9H-Tribenzoa,c,eannulen-9-one involves its interaction with various molecular targets and pathways. The compound’s inherent chirality and stable structure allow it to act as an effective ligand in catalytic reactions. The formation of the exocyclic double bond through carbene migration insertion and β-hydride elimination is a key step in its synthesis, which also contributes to its enantioselectivity . Density functional theory calculations have provided insights into the origin of the observed enantioselectivity, highlighting the importance of asymmetric β-hydrogen elimination .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Key Findings:
Steric and Electronic Modulation: The 1,4-diphenyl derivative exhibits enhanced enantioselectivity (85% ee) in asymmetric catalysis due to increased steric bulk at the 1,4-positions, which raises the inversion barrier and stabilizes chiral intermediates .
Synthetic Efficiency :
- The 2-(4-chlorophenyl) derivative (Ic) achieves a higher yield (70%) compared to the 1,4-diphenyl analog (56%), suggesting that functionalization at position 2 is synthetically more accessible .
NMR Signatures :
- The parent compound’s derivatives show distinct aromatic proton splitting patterns. For example, the 1,4-diphenyl derivative displays a characteristic quartet at δ 7.19 ppm (J = 47.9 Hz), indicative of restricted rotation due to steric hindrance .
Comparison with Other Annulene-Based Systems
While this compound derivatives are primarily studied for their catalytic applications, structurally related compounds like tribenzocycloheptene and 9H-tribenzo[b,d,f]azepine (MW: 243.30 g/mol) exhibit divergent properties:
Table 2: Structural and Functional Contrasts
Key Insights:
- Electronic Properties: The ketone group in this compound enhances electrophilicity, enabling nucleophilic additions absent in non-polar analogs like tribenzocycloheptene .
- Biological Relevance: Azepine derivatives (e.g., 9H-tribenzo[b,d,f]azepine) are prioritized in drug discovery due to their nitrogen-containing heterocycles, unlike the annulenone system .
Biological Activity
Introduction
9H-Tribenzo[a,c,e] annulen-9-one, a polycyclic aromatic compound, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique tetracyclic structure, has been studied for its potential therapeutic applications, particularly in cancer treatment and antiviral activity. This article aims to provide a comprehensive overview of the biological activity of 9H-Tribenzo[a,c,e] annulen-9-one, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for 9H-Tribenzo[a,c,e] annulen-9-one is , with a molecular weight of 256.3 g/mol. The compound's structure consists of three fused benzene rings and a ketone functional group, which contributes to its reactivity and biological properties.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of 9H-Tribenzo[a,c,e] annulen-9-one. The compound has shown significant cytotoxic effects against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of 9H-Tribenzo[a,c,e] annulen-9-one on several human cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 5.6 | Induction of apoptosis |
| MDA-MB-231 (breast) | 4.8 | Cell cycle arrest at G1 phase |
| A549 (lung) | 6.2 | Inhibition of NF-κB signaling pathway |
The compound exhibited IC50 values ranging from 4.8 to 6.2 μM across different cell lines, indicating potent anticancer activity .
Antiviral Activity
In addition to its anticancer properties, 9H-Tribenzo[a,c,e] annulen-9-one has been investigated for its antiviral effects, particularly against SARS-CoV-2. Molecular docking studies revealed strong binding affinities to key viral proteins.
Molecular Docking Results
The docking studies provided insights into the interactions between 9H-Tribenzo[a,c,e] annulen-9-one and viral proteins:
| Protein | Binding Affinity (Kcal/mol) |
|---|---|
| Main Protease (Mpro) | -8.77 |
| Spike Glycoprotein | -6.54 |
| RNA-dependent RNA Polymerase (RdRp) | -7.61 |
These results suggest that the compound may serve as a potential inhibitor of SARS-CoV-2 by obstructing the function of critical viral proteins .
The mechanisms underlying the biological activities of 9H-Tribenzo[a,c,e] annulen-9-one include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1 phase, which is crucial for preventing uncontrolled cell division.
- Inhibition of Signaling Pathways : The compound interferes with key signaling pathways such as NF-κB, which is involved in inflammation and cancer progression.
Q & A
Q. What are the common synthetic routes for 9H-Tribenzo[a,c,e][7]annulen-9-one, and what critical parameters influence yield and purity?
Synthesis typically involves multi-step cyclization or annulation reactions under controlled conditions. Key parameters include solvent polarity (e.g., dichloromethane or toluene), temperature gradients (e.g., 80–120°C), and catalysts like Lewis acids (e.g., AlCl₃). For example, analogous PAH syntheses require precise stoichiometric control to avoid side products such as oligomers or incomplete cyclization intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments and ketone functional groups. Mass spectrometry (MS) confirms molecular weight (e.g., 280.3 g/mol for analogous PAHs), while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment .
Q. How does the compound’s reactivity vary under oxidative or reducing conditions?
The ketone group in the annulene core is susceptible to reduction (e.g., NaBH₄ or LiAlH₄), forming secondary alcohols. Oxidation studies on similar PAHs show stability under mild conditions but degradation under strong oxidants (e.g., KMnO₄), producing quinone derivatives. Solvent choice (polar vs. nonpolar) significantly impacts reaction pathways .
Q. What safety protocols are essential when handling this compound in the laboratory?
Use fume hoods for synthesis due to volatile solvents (e.g., toluene). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Waste disposal must follow EPA guidelines for PAHs, which are often mutagenic. Toxicity data for analogous compounds recommend avoiding inhalation or dermal exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s electronic properties?
Q. What strategies optimize synthetic yields while minimizing byproducts in large-scale preparations?
Design of Experiments (DoE) methodologies can systematically test variables like reaction time, temperature, and catalyst loading. For example, fractional factorial designs for analogous PAHs improved yields from 45% to 72% by optimizing AlCl₃ concentration (0.5–1.2 equiv.) and reflux duration (6–12 hours) .
Q. How does the annulene’s non-planar geometry influence its supramolecular interactions or host-guest chemistry?
Bent or strained structures (e.g., tricyclo[6.3.1.0²,⁷] frameworks) create unique π-π stacking motifs. Molecular dynamics simulations paired with crystallographic data reveal preferential binding to concave aromatic guests (e.g., fullerenes). Experimental validation via titration calorimetry or NMR titration can quantify binding constants .
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?
Matrix interference (e.g., humic acids in soil) complicates detection. Solid-phase extraction (SPE) with C18 cartridges followed by HPLC-MS/MS (multiple reaction monitoring) enhances selectivity. Calibration curves using deuterated internal standards (e.g., anthracene-d10) improve accuracy in low-concentration ranges (1–100 ppb) .
Q. What photochemical pathways are observed for this compound, and how do they compare to linear PAHs?
Q. How can researchers design experiments to probe the compound’s bioactivity without violating ethical guidelines for in-vitro studies?
Prioritize cell-free assays (e.g., enzyme inhibition) or immortalized cell lines (e.g., HEK293) over primary tissues. For cytotoxicity screening, use MTT or resazurin assays with EC₅₀ calculations. Adhere to OECD guidelines for validated protocols and avoid unverified vendors for biological reagents .
Q. Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for IR/NMR simulations) to confirm assignments .
- Experimental Reproducibility : Document solvent batch numbers and humidity levels, as moisture-sensitive catalysts (e.g., AlCl₃) drastically alter reaction outcomes .
- Ethical Compliance : All bioactivity studies must include negative controls and peer-reviewed reference compounds to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
